One of the most widely explored applications of ammonia borane lies in its potential as a hydrogen carrier. Hydrogen, a clean and efficient fuel source, faces challenges in storage and transportation. Ammonia borane offers several advantages:
Ammonia borane is also being explored as a potential fuel for direct liquid-fed fuel cells. This technology offers several advantages over traditional fuel cells, including higher energy density and simpler refueling infrastructure. However, research is still ongoing to address challenges like:
Beyond hydrogen storage and fuel cells, ammonia borane holds promise in other scientific research areas:
Ammonia borane, systematically named ammoniotrihydroborate and also referred to as borazane, is a chemical compound with the formula H₃NBH₃. This colorless or white solid is the simplest molecular boron-nitrogen-hydride compound, characterized by its unique structure that resembles ethane, albeit with significant differences in physical properties due to its polar nature. The compound has gained attention primarily as a potential source of hydrogen fuel, although its applications extend into various fields of chemistry and materials science .
The thermal decomposition pathway can be summarized as follows:
Ammonia borane can be synthesized through several methods:
Ammonia borane is primarily explored for its potential as a hydrogen storage material due to its high hydrogen density—approximately 19.6% by weight—which surpasses that of liquid hydrogen. It can release hydrogen upon heating or through catalytic processes, making it suitable for fuel cell applications and energy storage systems . Additionally, ammonia borane serves as a reducing agent in organic synthesis and has been utilized in various
Interaction studies involving ammonia borane focus on its reactivity with Lewis acids and bases. For example, the presence of crown ethers during reactions can facilitate the isolation of cationic intermediates such as [(THF)BH₂NH₃]⁺ and [BH₂(NH₃)₂]⁺. These studies help elucidate the mechanistic pathways involved in ammonia borane's dehydrocoupling reactions, which are critical for optimizing its use in hydrogen release applications .
Ammonia borane belongs to a class of compounds known as amine-boranes. Here is a comparison with similar compounds:
Compound | Formula | Class | Analogous Hydrocarbon | Hybridization | B-N Bond Length |
---|---|---|---|---|---|
Ammonia Borane | H₃NBH₃ | Amine-Borane | Ethane | sp³ | 1.658 Å |
Aminoborane | H₂NBH₄ | Aminoborane | Ethylene | sp² | 1.391 Å |
Iminoborane | HNBH₂ | Iminoborane | Acetylene | sp | 1.238 Å |
Ammonia borane is unique due to its solid state at room temperature and its ability to release hydrogen efficiently under mild conditions compared to its analogs .
Ammonia borane can be synthesized through several methods, with the reaction of borane adducts with ammonia being one of the most common approaches. The general reaction proceeds as follows:
This straightforward synthesis utilizes tetrahydrofuran (THF) as a solvent, which is displaced by ammonia to form the ammonia borane complex. It can also be synthesized from sodium borohydride through alternative pathways. The resulting material adopts a structure similar to ethane (C₂H₆), with which it is isoelectronic, but exhibits significantly different physical properties due to its highly polar nature.
Solvothermal synthesis has proven particularly effective for creating ammonia borane-derived materials with enhanced properties. For instance, researchers have developed novel solvothermal methods for synthesizing hexagonal boron nitride quantum dots (h-BN QDs) through the pyrolysis of ammonia borane in CCl₄ solvent. This approach has yielded high-quality h-BN QDs with promising applications in quantum light-emitting diodes.
Another notable solvothermal application involves the synthesis of green rust, a mixed-valent iron mineral, using ammonia borane as a hydrogen source. Through modified solvothermal conditions, researchers have created oxidation-insensitive green rust materials that enhance solar hydrogen production via the hydrolysis of ammonia borane. This process demonstrated significant improvement in photocatalytic activity for hydrogen generation compared to conventional catalysts.
Zeolitic imidazolate frameworks (ZIFs) have emerged as highly effective host materials for nanoconfining ammonia borane, resulting in significantly improved hydrogen release properties. ZIFs are a subclass of metal-organic frameworks (MOFs) that provide unique nanoporous environments that can interact favorably with ammonia borane molecules.
Research has demonstrated that even minimal concentrations of ZIF-8 (as low as 0.25 mol%) can dramatically enhance hydrogen release from ammonia borane by reducing the onset temperature for dehydrogenation while simultaneously increasing both the rate and amount of hydrogen released. This remarkable improvement occurs through several mechanisms:
More sophisticated approaches involve functionalizing ZIF structures to further enhance their interaction with ammonia borane. For instance, researchers have partially replaced the 2-methylimidazole (2-mIm) ligands in ZIF-8 with 3-amino-1,2,4-triazole (ATZ) to introduce amino functionalities. This amino-functionalized ZIF-8 demonstrated remarkable performance improvements when used to nanoconfine ammonia borane:
"The AB@ZIF composites successfully showed 50 and 20°C lower onset and apex dehydrogenation temperatures, respectively, than the neat AB case. Since the AB dehydrogenation temperature can be controlled by nanoconfinement size, the interaction between primary amines on ATZ and AB may forcibly limit AB molecules from aggregating near the ZIF aperture, forming small particles."
Additionally, the spent ammonia borane confined in these ZIFs can be regenerated by reacting with liquid ammonia, addressing one of the key challenges in ammonia borane utilization as a hydrogen storage medium.
Polymer-based stabilization has proven to be one of the most effective approaches for enhancing the stability and hydrogen release properties of ammonia borane. Various polymer matrices have been investigated, each offering unique advantages for specific applications.
Polyacrylamide (PAM) composites with ammonia borane (AB@PAM) have shown significant improvements in dehydrogenation kinetics. These composites, prepared through a simple sol-mixing method, demonstrate a remarkably low onset hydrogen release temperature of 75°C without an induction period—a significant improvement over pure ammonia borane. Furthermore, these composites completely suppress the emission of boracic impurities, which are common byproducts of ammonia borane decomposition and can potentially damage fuel cell components.
The enhanced kinetics in AB@PAM composites result from:
Another promising polymer system involves co-electrospinning ammonia borane with polyethylene oxide (PEO). This technique creates a unique crystal phase that promotes faster hydrogen release below the melting temperature of ammonia borane with no incubation time. As researchers increased the PEO content in these composites, they observed a progressive reduction in the onset temperature of dehydrogenation—from 110°C for pristine ammonia borane to just 85°C for fibers containing 25% ammonia borane by weight.
"The new phase is characterised by hydrogen bonding between the hydridic hydrogen atoms bonded to the nitrogen atom in AB and the oxygen atom in the PEO backbone. Additionally, the usual foaming of AB during hydrogen release was effectively controlled by the addition of PEO."
This foaming control represents a significant practical advantage for system design and operation in real-world hydrogen storage applications.
Surface functionalization represents a sophisticated strategy for improving the stability and performance of ammonia borane-based materials. By modifying the surface chemistry of host materials or the ammonia borane itself, researchers have achieved remarkable enhancements in stability and hydrogen release properties.
One particularly successful approach involves infiltrating ammonia borane into polypyrrole (PPy) nanotubes through a capillary effect. The resulting AB@PPy composite system combines synergetic catalysis from nitrogen atoms with nanoconfinement effects, leading to significantly improved dehydrogenation properties. This system demonstrates an exceptionally low onset decomposition temperature of just 48°C and can release 15.3% hydrogen below 150°C. Most importantly, this approach completely suppresses the evolution of harmful byproducts including ammonia, diborane, and borazine—a critical consideration for fuel cell applications.
"This composite system combines the synergetic catalysis of nitrogen atoms with nanoconfinement in nanotubes, resulting in a significant improvement in the dehydrogenation properties... More importantly, the evolution of harmful ammonia, diborane, and borazine was entirely suppressed."
Research has also explored nitrogen-containing carbon nanotubes as host materials for ammonia borane. These functionalized structures provide both catalytic sites and nanoconfinement effects that enhance hydrogen release kinetics while improving stability.
Surface functionalization of metal catalysts has proven effective for improving the hydrolytic dehydrogenation of ammonia borane. For example, copper nanoparticles dispersed on hexagonal boron nitride (h-BN) via solvothermal synthesis have demonstrated high catalytic activity and excellent recycling performance for hydrogen generation from ammonia borane hydrolysis. These Cu/h-BN composites exhibited an activation energy of just 23.8 kJ mol⁻¹ for the hydrolysis reaction—lower than most reported values for other catalysts.
Flammable;Irritant